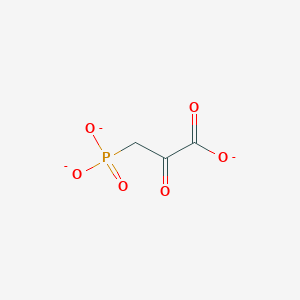
2-Oxo-3-phosphonatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phosphonatopyruvate(3-) is a triply-charged monocarboxylic acid anion obtained by deprotonation of the carboxy and phospho groups of 3-phosphonopyruvic acid. It derives from a pyruvate and a phosphonate(2-). It is a conjugate base of a 3-phosphonatopyruvate(2-).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that phosphonated compounds, including derivatives of 2-Oxo-3-phosphonatopropanoate, exhibit promising antiviral properties. For instance, studies have shown that certain phosphonates can inhibit HIV replication in vitro, making them potential candidates for antiretroviral therapy . The mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells.
Antitumor Properties
Another significant application is in cancer therapy. Compounds similar to this compound have been investigated for their cytotoxic effects against various cancer cell lines. For example, specific phosphonates have demonstrated selective cytotoxicity towards HepG2 liver cancer cells and MDA-MB-231 breast cancer cells, indicating their potential as therapeutic agents in oncology .
Agricultural Applications
Herbicide Development
Phosphonate compounds are being explored for their herbicidal properties. The structural characteristics of this compound allow it to mimic natural plant hormones, which can disrupt growth processes in target weeds while being less harmful to crops . This selectivity makes it a candidate for developing more environmentally friendly herbicides.
Fungicide Potential
In addition to herbicidal activity, phosphonates have shown antifungal properties. They can inhibit the growth of various fungal pathogens affecting crops, thus contributing to integrated pest management strategies . The application of such compounds could lead to reduced reliance on traditional chemical fungicides, promoting sustainable agricultural practices.
Material Science Applications
Polymerization Processes
this compound can act as a monomer in polymer synthesis. Its ability to participate in polymerization reactions allows for the development of new materials with enhanced properties such as increased thermal stability and mechanical strength . This application is particularly relevant in creating advanced materials for industrial uses.
Nanotechnology
The compound is also being investigated for its role in nanotechnology, particularly in the synthesis of nanoparticles that incorporate phosphonate groups. These nanoparticles can be utilized in drug delivery systems and bioimaging due to their biocompatibility and functional properties . The ability to modify nanoparticles with phosphonates opens new avenues for targeted therapy and diagnostics.
Case Studies
Propiedades
Fórmula molecular |
C3H2O6P-3 |
|---|---|
Peso molecular |
165.02 g/mol |
Nombre IUPAC |
2-oxo-3-phosphonatopropanoate |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-3 |
Clave InChI |
CHDDAVCOAOFSLD-UHFFFAOYSA-K |
SMILES |
C(C(=O)C(=O)[O-])P(=O)([O-])[O-] |
SMILES canónico |
C(C(=O)C(=O)[O-])P(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















